2-(Benzyloxy)-4-fluoropyridine chemical structure and properties
2-(Benzyloxy)-4-fluoropyridine chemical structure and properties
An In-depth Technical Guide to 2-(Benzyloxy)-4-fluoropyridine: A Core Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic incorporation of fluorine and heterocyclic scaffolds into molecular design is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles.[1][2] 2-(Benzyloxy)-4-fluoropyridine emerges as a particularly valuable building block, combining the advantageous properties of a fluorinated pyridine ring with the versatile benzyloxy protecting group. The pyridine moiety itself is a ubiquitous feature in numerous approved drugs, prized for its ability to engage in critical hydrogen bonding interactions with biological targets.[3] The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[2][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Benzyloxy)-4-fluoropyridine, underscoring its utility as a key intermediate in the synthesis of complex, biologically active compounds.
Chemical Structure and Physicochemical Properties
2-(Benzyloxy)-4-fluoropyridine is a substituted pyridine derivative. The structure features a pyridine ring substituted at the 2-position with a benzyloxy group (-OCH₂Ph) and at the 4-position with a fluorine atom. The benzyloxy group serves as a stable and readily cleavable protecting group for the 2-hydroxypyridine tautomer, while the fluorine atom acts as a bioisostere for hydrogen and can significantly modulate the electronic properties of the pyridine ring.
Table 1: Physicochemical Properties of 2-(Benzyloxy)-4-fluoropyridine
| Property | Value | Source(s) |
| IUPAC Name | 2-(Benzyloxy)-4-fluoropyridine | N/A |
| CAS Number | 2155854-88-7 | [5] |
| Molecular Formula | C₁₂H₁₀FNO | [6] |
| Molecular Weight | 203.21 g/mol | Calculated |
| Physical Form | Expected to be a liquid or low-melting solid at room temperature | [7] |
| Storage Conditions | Sealed in a dry, cool (2-8°C), and well-ventilated place | [5] |
| InChI Key | N/A (Specific InChIKey not found, but related to FMBDGKGJYMSJKF-UHFFFAOYSA-N) | [6] |
Synthesis and Mechanistic Insights
The most direct and common method for preparing 2-(Benzyloxy)-4-fluoropyridine is via a Williamson ether synthesis. This well-established reaction provides a reliable route from commercially available precursors.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
This protocol details the O-benzylation of 4-fluoro-2-hydroxypyridine. The choice of a moderately strong base like potassium carbonate is crucial; it is sufficient to deprotonate the acidic pyridone proton to form the nucleophilic pyridoxide, but is not so harsh as to cause unwanted side reactions. Anhydrous DMF is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.
Step-by-Step Methodology:
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Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-2-hydroxypyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).
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Base Addition: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.0-2.5 equivalents). The suspension is stirred at room temperature for 15-30 minutes to facilitate the formation of the potassium salt of the pyridone.
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Alkylation: Add benzyl bromide (1.1-1.2 equivalents) dropwise to the suspension. The addition should be controlled to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, pour the reaction mixture into cold water. This quenches the reaction and dissolves the inorganic salts.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). The organic layers contain the desired product.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-(Benzyloxy)-4-fluoropyridine.
Reactivity and Applications in Drug Discovery
The reactivity of 2-(Benzyloxy)-4-fluoropyridine is dominated by two key features: the lability of the C-F bond to nucleophilic attack and the ability to deprotect the benzyloxy group.
Nucleophilic Aromatic Substitution (SₙAr)
The fluorine atom at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the ring nitrogen atom lowers the electron density at the C4 position, making it susceptible to attack by nucleophiles. Reactions of 2-fluoropyridines with nucleophiles are often significantly faster than those of their chloro- or bromo-analogues.[8][9] This allows for the facile introduction of a wide range of substituents, such as amines, thiols, and alkoxides, providing a powerful tool for building molecular diversity.
Role as a Key Intermediate
2-(Benzyloxy)-4-fluoropyridine serves as a critical intermediate for constructing more complex molecules. For instance, its derivatives have been investigated as potent dual inhibitors of the c-Met and VEGFR-2 receptor tyrosine kinases, which are important targets in cancer therapy.[10] The general strategy involves using the SₙAr reaction to couple the pyridine core to another molecular fragment, followed by potential debenzylation to reveal a hydroxyl group for further functionalization.
Spectral Data Analysis
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¹H NMR: The spectrum would show characteristic signals for the aromatic protons on both the pyridine and benzyl rings. The pyridine protons would exhibit splitting patterns influenced by the fluorine atom.
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¹³C NMR: The carbon atoms of the pyridine ring will show coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a diagnostic feature. The carbon directly attached to the fluorine (C4) will appear as a doublet with a large coupling constant.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift being characteristic of a fluorine atom attached to a pyridine ring.
Safety and Handling
As with any laboratory chemical, 2-(Benzyloxy)-4-fluoropyridine and its precursors should be handled with appropriate care. Safety data sheets for structurally related compounds provide essential guidance.[12][13][14][15]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15] All handling should be performed in a well-ventilated area or a chemical fume hood.[12][15]
-
Handling Precautions: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray.[12][13] Keep away from heat, sparks, open flames, and other ignition sources.[12] Use non-sparking tools and take precautionary measures against static discharge.[12][14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][14]
-
First-Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Seek medical attention.[12]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[12]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Do not induce vomiting.[13]
-
Conclusion
2-(Benzyloxy)-4-fluoropyridine stands out as a high-value synthetic intermediate for researchers in drug discovery and organic synthesis. Its structure is strategically designed for versatility, offering a stable protecting group at the 2-position and an activatable fluorine atom at the 4-position for reliable SₙAr chemistry. This combination allows for the systematic and efficient construction of diverse molecular libraries, particularly in the pursuit of kinase inhibitors and other targeted therapies. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation pharmaceuticals.
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